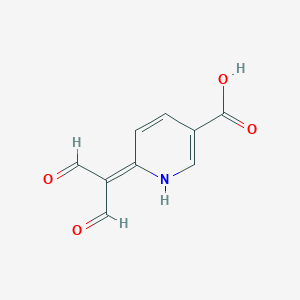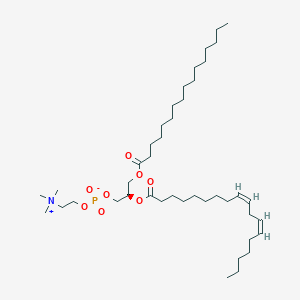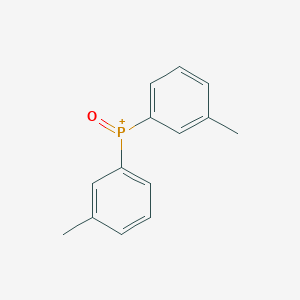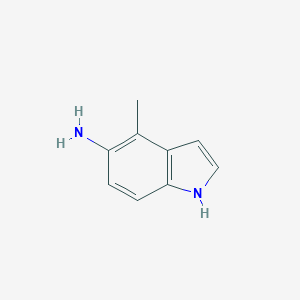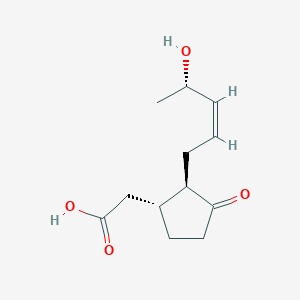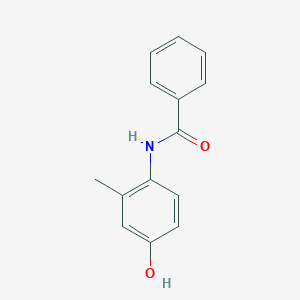
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate
Vue d'ensemble
Description
“(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate” is a complex organic compound. It contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis as a protecting group for amines . The compound also contains a phenyl group and a 4-methylbenzenesulfonate group .
Synthesis Analysis
The synthesis of such a compound would likely involve the protection of an amine group with a Boc group, followed by the introduction of the phenyl and 4-methylbenzenesulfonate groups. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bulky Boc group, the aromatic phenyl and 4-methylbenzenesulfonate groups, and the chiral center at the 2-position of the propyl chain .Chemical Reactions Analysis
The Boc group in this compound can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane, or with HCl in methanol . This could be a useful reaction if the compound is being used in further synthetic steps.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the Boc group could increase the compound’s overall bulkiness and hydrophobicity. The phenyl and 4-methylbenzenesulfonate groups are aromatic and may participate in pi-pi stacking interactions .Applications De Recherche Scientifique
Synthèse d'ester tertiaire butylique
Le groupe tertiaire butyle (tert-Bu) est un fragment polyvalent en chimie organique synthétique. Une application notable implique l'introduction directe du groupe tertiobutoxycarbonyle (Boc) dans les composés organiques. Les chercheurs ont développé une méthode simple utilisant des systèmes de micro-réacteurs à flux, qui offre plusieurs avantages par rapport aux méthodes par lots traditionnelles :
- Durabilité: Les procédés à flux sont plus respectueux de l'environnement en raison de la réduction de l'utilisation de solvants et de la production de déchets .
- Biodégradation: Comprendre comment les composés contenant du tertiaire butyle se dégradent dans l'environnement est crucial pour la science environnementale .
Liaison PEG avec une amine protégée par Boc
Le composé 5-((tert-Butoxycarbonyl)amino)pentyl 4-methylbenzenesulfonate sert de liaison PEG. Les principales caractéristiques comprennent :
Mécanisme D'action
(S)-TBPBMS acts as a substrate for enzymatic reactions, as well as an inhibitor of enzymes. As a substrate, (S)-TBPBMS binds to the active site of an enzyme, and is then converted into a product by the enzyme. As an inhibitor, (S)-TBPBMS binds to the active site of an enzyme, preventing the enzyme from binding to its normal substrate and thus inhibiting the enzymatic reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-TBPBMS are largely dependent on the specific application for which it is being used. For example, when used as a substrate for enzymatic reactions, (S)-TBPBMS can be used to study the structure and function of enzymes, as well as the effects of various drugs on the activity of enzymes. When used as an inhibitor of enzymes, (S)-TBPBMS can be used to study the role of enzymes in various biochemical pathways, and to study the effects of various environmental factors on enzyme activity.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of (S)-TBPBMS is that it is a relatively simple compound to synthesize, and can be used in a variety of scientific research applications. Additionally, (S)-TBPBMS is relatively stable and can be stored at room temperature. The main limitation of (S)-TBPBMS is that its mechanism of action is not fully understood. Furthermore, (S)-TBPBMS is not always an effective inhibitor of enzymes, and may not be suitable for all applications.
Orientations Futures
Future research on (S)-TBPBMS could focus on further elucidating its mechanism of action, as well as studying its potential applications in drug development. Additionally, further research could be done to investigate the effects of various environmental factors on the activity of (S)-TBPBMS, as well as to study the effects of (S)-TBPBMS on various biochemical pathways. Finally, further research could be done to explore the potential use of (S)-TBPBMS in other scientific research applications, such as in the study of protein-protein interactions.
Méthodes De Synthèse
(S)-TBPBMS is synthesized by a multi-step reaction pathway that involves the use of several different reagents. The first step involves the reaction of (S)-2-amino-3-phenylpropyl 4-methylbenzenesulfonate with tert-butyl bromoacetate, which yields (S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate. This reaction is followed by a deprotection step, in which the tert-butyl ester is removed via an acid-catalyzed hydrolysis reaction, yielding the desired (S)-TBPBMS.
Propriétés
IUPAC Name |
[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5S/c1-16-10-12-19(13-11-16)28(24,25)26-15-18(14-17-8-6-5-7-9-17)22-20(23)27-21(2,3)4/h5-13,18H,14-15H2,1-4H3,(H,22,23)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWPOWPOCHOWOX-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CC2=CC=CC=C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454087 | |
| Record name | (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141403-49-8 | |
| Record name | (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4'-carbonitrile](/img/structure/B169838.png)
![7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one](/img/structure/B169840.png)
![(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B169847.png)

